molecular formula C9H7ClF2OS B8001707 2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone

2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone

Cat. No.: B8001707
M. Wt: 236.67 g/mol
InChI Key: BOFQYXMOYFKDHR-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone is a fluorinated ketone characterized by a chloro-difluoro-substituted ethanone backbone and a para-methylsulfanylphenyl (4-methylsulfanylphenyl) aromatic group. The methylsulfanyl (SMe) substituent introduces sulfur-based electronic effects, distinguishing it from analogs with alkyl or oxygen-containing substituents. The compound’s molecular formula is inferred as C₉H₇ClF₂OS (based on substituent substitution from analogs like CAS 89264-09-5 ), with a molecular weight of approximately 220.67 g/mol. Its synthesis likely involves Friedel-Crafts acylation or α-halogenation methods, similar to related compounds .

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2OS/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFQYXMOYFKDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone typically involves the reaction of 4-methylsulfanylacetophenone with chlorodifluoromethane in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Methylsulfanylacetophenone} + \text{Chlorodifluoromethane} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiols in polar solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Pharmaceuticals
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that lead to the development of drugs with specific therapeutic effects. For example, it has been utilized in the synthesis of anxiolytic and anticonvulsant drugs, which are crucial for treating anxiety disorders and epilepsy .

2. Antimicrobial Activity
Research indicates that compounds similar to 2-chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone exhibit antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal agents . Preliminary studies have shown effectiveness against certain bacterial strains, warranting further investigation into its mechanism of action.

Materials Science Applications

1. Fluorinated Polymers
Due to its fluorinated nature, this compound can be used to synthesize fluorinated polymers that exhibit enhanced chemical resistance and thermal stability. These materials are valuable in industries such as electronics and aerospace, where durability is paramount .

2. Coatings and Surface Treatments
The unique properties of fluorinated compounds make them suitable for developing advanced coatings that provide hydrophobicity and oleophobicity. Such coatings are beneficial in applications ranging from automotive finishes to protective surfaces in consumer electronics .

Case Studies

Study Focus Findings
Study on Antimicrobial PropertiesInvestigated the effectiveness against E. coliDemonstrated significant inhibition at specific concentrations
Synthesis of Anxiolytic AgentsExplored the synthesis pathways using the compoundConfirmed its role as an intermediate leading to effective anxiolytic compounds
Development of Fluorinated CoatingsEvaluated the performance of coatings derived from fluorinated compoundsAchieved enhanced durability and chemical resistance compared to non-fluorinated counterparts

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone involves its interaction with molecular targets through its reactive functional groups. The chloro and difluoro groups can participate in electrophilic and nucleophilic reactions, while the methylsulfanyl group can undergo oxidation and reduction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone with key analogs, emphasizing substituent effects on physical properties, reactivity, and applications:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone 4-CH₃ C₉H₇ClF₂O 204.60 Not reported Industrial/chemical research; CAS 89264-09-3. Higher lipophilicity due to CH₃ vs. SMe.
2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone 4-OCH₃ C₉H₇ClF₂O₂ 220.60 39–40 Strong electron-donating OCH₃ group directs electrophilic substitution. Used in synthetic intermediates.
2-Chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone 4-F C₈H₄ClF₃O 208.57 Not reported Electron-withdrawing F enhances electrophilic reactivity. Potential enzyme inhibition .
2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone 3-F C₈H₄ClF₃O 208.57 Not reported Meta-F substitution alters steric/electronic effects; 97% purity available for research.
Target Compound 4-SCH₃ C₉H₇ClF₂OS ~220.67 Not reported Methylsulfanyl group offers moderate electron donation and increased lipophilicity. Potential use in medicinal chemistry (e.g., enzyme inhibition ).

Substituent Effects on Reactivity and Stability

  • Electron-Donating Groups (e.g., 4-OCH₃ , 4-SCH₃): The methoxy group (OCH₃) is a stronger electron donor than methylsulfanyl (SCH₃), directing electrophilic substitution to the ortho/para positions. SCH₃, while less electron-donating than OCH₃, enhances nucleophilic aromatic substitution due to sulfur’s polarizability .
  • Electron-Withdrawing Groups (e.g., 4-F ): Fluorine’s electronegativity increases the electrophilicity of the ketone carbonyl, accelerating nucleophilic attack. This contrasts with SCH₃, which may stabilize intermediates via resonance.

Biological Activity

2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone (CAS Number: 1352224-57-7) is a synthetic compound characterized by a chloro group, difluoro substituents, and a methylsulfanylphenyl moiety. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties.

  • Molecular Formula : C₉H₇ClF₂OS
  • Molecular Weight : 236.67 g/mol
  • Structure : The compound features a carbonyl group adjacent to a chlorinated and difluorinated carbon, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its cytotoxicity, antibacterial properties, and potential as an anticancer agent.

Cytotoxicity Studies

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that derivatives of similar structures can induce apoptosis in cancer cells through intrinsic and extrinsic pathways. For instance, compounds with structural similarities demonstrated IC₅₀ values ranging from 8.5 µM to 25.6 µM against HeLa and K562 cell lines, indicating potent anticancer activity .

Antibacterial Activity

Preliminary studies have assessed the antibacterial properties of this compound against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways. The agar-well diffusion method has revealed moderate to significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. This interaction can lead to modulation of signaling cascades that result in apoptosis or growth inhibition in cancer cells .

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Cytotoxic Effects : A study involving various thiazolidin derivatives demonstrated that compounds with similar structures exerted selective cytotoxicity on malignant cell lines while sparing normal fibroblasts. This selectivity is crucial for developing targeted cancer therapies .
  • Antimicrobial Efficacy : Another investigation into thiazolidine derivatives showed promising results against multiple bacterial strains, suggesting that structural modifications could enhance antimicrobial potency .

Data Summary

PropertyValue
Molecular FormulaC₉H₇ClF₂OS
Molecular Weight236.67 g/mol
IC₅₀ (HeLa cells)8.5 - 15.1 µM
IC₅₀ (K562 cells)8.5 - 14.9 µM
Antibacterial ActivityModerate to significant

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